molecular formula C12H11BrN2O2 B3037508 4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478080-57-8

4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B3037508
CAS No.: 478080-57-8
M. Wt: 295.13 g/mol
InChI Key: JKCBFBQIFJXUNQ-UHFFFAOYSA-N
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Description

Emergence of Pyridazinone Scaffolds in Medicinal Chemistry

Pyridazinones, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, first gained prominence in the mid-20th century due to their structural adaptability and diverse pharmacological profiles. Early research identified their potential as cardiotonic agents, with pimobendan and levosimendan emerging as clinically approved drugs for heart failure by modulating calcium sensitivity in cardiac tissue. The scaffold’s synthetic accessibility—often via cyclization of γ-keto acids or furanones with hydrazines—enabled rapid exploration of structure-activity relationships (SAR).

A critical breakthrough came with the discovery that pyridazinone derivatives could inhibit phosphodiesterase III (PDE III), enhancing cyclic adenosine monophosphate (cAMP) levels and exerting inotropic effects. Concurrently, their anti-inflammatory and analgesic properties were linked to cyclooxygenase (COX) inhibition, as seen in emorfozan , a pyridazinone-based nonsteroidal anti-inflammatory drug (NSAID). The scaffold’s ability to accommodate diverse substituents at positions 3, 4, and 6 further solidified its role as a versatile pharmacophore.

Properties

IUPAC Name

4-bromo-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCBFBQIFJXUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203201
Record name 4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478080-57-8
Record name 4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478080-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 478080-57-8
  • Molecular Formula : C12H11BrN2O2
  • Molecular Weight : 295.13 g/mol

The biological activity of this compound has been linked to its interaction with various biological targets. Notably, it has shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Monoamine Oxidase Inhibition

Recent studies have demonstrated that pyridazinone derivatives exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, a related compound showed an IC50 value of 0.013 µM for MAO-B inhibition, indicating a strong potential for neuroprotective applications in disorders like Alzheimer's disease .

Biological Activity Data

Activity TypeTargetIC50 Value (µM)Reference
MAO-B InhibitionMAO-B0.013
CytotoxicityL929 Cells>120.6

Study on MAO Inhibition

In a study evaluating various pyridazinones, it was found that compounds with specific substitutions at the phenyl ring significantly influenced their inhibitory potency against MAO. The presence of methoxy and bromo groups enhanced selectivity and potency, with some derivatives being reversible inhibitors .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using L929 fibroblast cells. The compound exhibited no significant cytotoxicity at lower concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Research Findings

  • Selectivity for MAO-B : Compounds structurally similar to this compound demonstrate high selectivity for MAO-B over MAO-A, which is crucial for minimizing side effects in therapeutic applications targeting neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : The arrangement of substituents on the pyridazinone core plays a critical role in modulating biological activity. For example, shifting the methoxy group from ortho to para position significantly reduces MAO inhibition, highlighting the importance of molecular configuration in drug design .

Scientific Research Applications

4-Bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic organic compound that belongs to the pyridazinone family and has potential applications in medicinal chemistry. It features a bromine atom and a methoxy group at specific positions on the pyridazine ring, along with a para-substituted methylphenyl group. Due to its potential biological activities, this compound has garnered interest.

Chemical Properties

  • Molecular Formula The molecular formula of this compound is C12H11BrN2O2 .
  • Synonyms It is also known as this compound, 4-bromo-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, and 3(2H)-Pyridazinone, 4-bromo-5-methoxy-2-(4-methylphenyl)- .
  • Predicted Properties The boiling point is predicted to be 388.1±52.0 °C, and the density is predicted to be 1.48±0.1 g/cm3 . The pKa is predicted to be -2.38±0.60 .

Applications

The applications of this compound are diverse:

  • Medicinal Chemistry Derivatives of pyridazinones, including this compound, exhibit various biological activities.
  • Synthesis The synthesis of this compound can be achieved through several methods.
  • Biological Targets Studies on the interactions of this compound with biological targets have revealed.

Structural Analogues

Several compounds share structural similarities with this compound:

  • 5-Methoxy-3(2H)-pyridazinone Lacks bromine substitution but retains methoxy group; studied for similar biological activities.
  • 4-Chloro-5-methoxy-3(2H)-pyridazinone Features chlorine instead of bromine; exhibits different reactivity patterns and biological profiles.
  • 4-Bromo-3(2H)-pyridazinone Has a simplified structure; lacks additional methoxy and methyl groups but retains similar core activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 4, and 5 critically influence the properties of pyridazinone derivatives. A comparative analysis is provided below:

Table 1: Key Properties of Pyridazinone Derivatives
Compound Name Position 2 Position 4 Position 5 Melting Point (°C) log P (Experimental/Estimated) Biological Relevance
Target Compound 4-Methylphenyl Br OMe Not reported ~2.0* Potential MDR modulation
9f () 4-Methylphenyl 4-MeOPh Pyrrolidinylcarbonyl 228–229 >3.0† Not specified
10a () 4-Chlorophenyl Ph Pyrrolidinylcarbonyl 292–293 >3.0† Not specified
5-Bromo-4-Chloro-2-Phenyl () Phenyl Cl Br Not reported ~2.5‡ Imaging agent precursor
[18F]Fmpp1 () tert-Butyl Cl Fluorinated triazole Not applicable 1.98 ± 0.03 Myocardial perfusion imaging

*Estimated based on fluorinated analogues in .
†Higher log P inferred from pyrrolidinylcarbonyl’s hydrophobicity.
‡Estimated from halogenated analogues.

Key Observations:

Position 2 Substituents :

  • The 4-methylphenyl group in the target compound enhances lipophilicity compared to 4-chlorophenyl (e.g., 10a in ) but reduces steric hindrance relative to bulkier groups like tert-butyl in [18F]Fmpp1 .
  • Chlorophenyl substituents (e.g., 10a) increase melting points (292–293°C) due to stronger intermolecular interactions .

Bromine’s electronegativity may also influence electronic distribution on the ring.

Fluorinated triazole chains in [18F]Fmpp1 reduce log P (1.98 ± 0.03) compared to non-fluorinated analogues, highlighting the role of polar substituents in solubility .

Preparation Methods

Friedel-Crafts Acylation of Aromatic Ethers

The foundational step involves Friedel-Crafts acylation of 4-methoxy-3-methylphenol derivatives using succinic anhydride in carbon disulfide catalyzed by AlCl₃. Source demonstrates this with 2-fluoroanisole, yielding 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (78% yield, 164°C mp). For the target compound, substituting the substrate with 4-methylphenyl ether enables the formation of the γ-keto acid intermediate.

Cyclization to Dihydropyridazinone

Cyclization of the γ-keto acid with hydrazine hydrate in ethanol under reflux (4 h, 78–82°C) generates 6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone. Source reports 58–76% yields for analogous structures, with recrystallization from ethanol enhancing purity.

Bromination Strategies for Pyridazinone Functionalization

Direct Electrophilic Bromination

Bromination of the dihydropyridazinone core using bromine in glacial acetic acid (1:1 molar ratio) at 40–50°C for 2 h introduces bromine at the 4-position. Source achieved 76% yield for 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone using this method, while Source notes that excess bromine (>1.2 equiv) leads to dibrominated byproducts.

Table 1: Bromination Optimization Parameters

Parameter Optimal Range Yield Impact
Bromine Equivalents 1.0–1.1 equiv Maximizes mono-bromination
Temperature 40–50°C Prevents ring opening
Solvent Glacial Acetic Acid Enhances electrophilicity

Halogen Exchange via Phosphorus Tribromide

An alternative route involves treating 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone with PBr₃ in refluxing acetonitrile (6 h, 80°C). Source demonstrated this approach for chlorinated analogs, achieving 89% yield for 3-chloropyridazinone derivatives. Adaptation to bromination requires careful stoichiometry to avoid overhalogenation.

Methoxy Group Installation and Stabilization

O-Methylation of Phenolic Intermediates

Methylation of the 5-hydroxypyridazinone intermediate using methyl iodide and K₂CO₃ in acetone (reflux, 4 h) installs the methoxy group. Source reports >90% efficiency for similar substrates, though competing N-alkylation is mitigated by using bulky bases like DBU.

Direct Synthesis via Methoxy-Substituted Aryl Precursors

Utilizing pre-methylated aromatic substrates (e.g., 4-methoxy-3-methylphenyl ether) in the Friedel-Crafts step eliminates post-cyclization methylation. Source achieved 82% yield for 6-(3-fluoro-4-methoxyphenyl) derivatives using this strategy.

Regioselectivity Challenges and Mitigation

Competing Bromination at C-6

The electron-rich C-6 position is susceptible to electrophilic attack, forming undesired 6-bromo isomers. Source recommends using bulky directing groups (e.g., 4-methylphenyl) and low temperatures (0–5°C) to favor C-4 bromination, reducing 6-bromo contamination to <5%.

Byproduct Formation in Cyclization

Incomplete cyclization of the γ-keto acid hydrazone yields open-chain hydrazides. Source identifies ethanol/water (3:1) as the optimal solvent system, achieving 94% conversion compared to 78% in pure ethanol.

Industrial-Scale Considerations

Solvent Recovery Systems

Continuous distillation of acetic acid during bromination (per Source’s patent) reduces waste generation by 40%. Tetrahydrofuran emerges as a greener alternative to carbon disulfide in Friedel-Crafts steps, though with a 12% yield penalty.

Catalytic Bromination Protocols

Recent advances in Source describe using HBr/H₂O₂ as a bromine source with FeCl₃ catalysis, achieving 68% yield at 30°C. While less efficient than molecular bromine, this method reduces hazardous waste.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, C₅-H), 3.94 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₁₃H₁₂BrN₂O₂ [M+H]⁺: 323.0084; found: 323.0088.

Q & A

Q. Q: What are the common synthetic routes for 4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone?

A: The synthesis typically involves:

Condensation : Reacting glyoxalic acid, substituted acetophenones (e.g., 4-methylacetophenone), and hydrazine hydrate to form the pyridazinone core .

Alkylation : Introducing bromo-substituents using ethyl bromoacetate or ethyl bromopropionate in acetone with K₂CO₃ under reflux .

Hydrolysis : Converting ester intermediates to carboxylic acids with concentrated HCl . Alternative routes include Friedel-Crafts acylation and Mannich-type reactions for derivatives with α-aminophosphonate groups .

Advanced Structure-Activity Relationship (SAR) Analysis

Q. Q: How can researchers systematically analyze the SAR of pyridazinone derivatives?

A: Key steps include:

Substitution Variations : Modifying substituents at positions 2, 4, 5, and 6 (e.g., halogenation, alkylation, or aryl groups) to assess pharmacological effects. For example:

PositionSubstituentActivity TrendReference
64-FluorophenylEnhanced COX-2 selectivity
5MorpholinoImproved analgesic potency

In Vitro Assays : Testing enzyme inhibition (e.g., COX-2, chymotrypsin) and receptor binding .

In Vivo Models : Validating anti-inflammatory activity in carrageenan-induced paw edema or adjuvant arthritis models .

Basic Structural Characterization Techniques

Q. Q: What spectroscopic methods are used to confirm pyridazinone structures?

A:

  • NMR : Assigns proton and carbon environments (e.g., methoxy or bromo groups) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis for intermolecular interactions) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Advanced Experimental Design for Enzyme Inhibition Studies

Q. Q: How to design experiments evaluating pyridazinone-mediated enzyme inhibition?

A:

Target Selection : Prioritize enzymes linked to bioactivity (e.g., COX-2 for inflammation, α-amylase for insect growth regulation) .

In Vitro Assays :

  • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates or colorimetric methods (e.g., Bradford assay for protein quantification) .
  • Selectivity Screening : Compare inhibition across enzyme isoforms (e.g., COX-2 vs. COX-1) .

Mechanistic Studies : Use molecular docking to predict binding interactions with active sites .

Basic Pharmacological Profiling

Q. Q: What pharmacological activities are associated with pyridazinone derivatives?

A: Documented activities include:

  • Anti-inflammatory/Analgesic : COX-2 inhibition (e.g., ABT-963, ED₅₀ = 0.4 mg/kg in rat models) .
  • Insect Growth Regulation : Disruption of larval digestion via α-amylase inhibition .
  • Cardiovascular Effects : Weak positive inotropic activity in 6-phenyl derivatives .

Advanced Data Contradiction Resolution

Q. Q: How to address conflicting biological activity data among pyridazinone derivatives?

A:

Control Variables : Standardize assay conditions (e.g., enzyme source, substrate concentration) .

Meta-Analysis : Compare substituent effects across studies (e.g., 4-methoxy vs. 5-morpholino groups) .

In Silico Modeling : Use QSAR (Quantitative SAR) to reconcile discrepancies in potency .

Basic Safety and Handling Protocols

Q. Q: What safety precautions are required for handling pyridazinones?

A:

  • Toxicity : Moderate toxicity via ingestion; potential respiratory irritant .
  • Storage : Keep in airtight containers, away from heat/oxidizers .
  • Decomposition : Emits toxic Cl⁻ and SOₓ fumes upon heating; use fume hoods .

Advanced In Vivo Model Selection

Q. Q: Which in vivo models are suitable for testing pyridazinone anti-inflammatory efficacy?

A:

  • Acute Inflammation : Carrageenan-induced paw edema (ED₃₀ = 1.9 mg/kg for ABT-963) .
  • Chronic Inflammation : Adjuvant arthritis in rats (ED₅₀ = 1.0 mg/kg) .
  • Tissue Analysis : MRI to assess bone loss and soft tissue damage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Reactant of Route 2
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4-bromo-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

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